1-(2-aminoethyl)-2-pyrrolidinone oxalate
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Overview
Description
1-(2-Aminoethyl)Pyrrolidin-2-One Oxalate, also known as AEP, is a chemical compound that is widely used in scientific research. It has a CAS Number of 24935-08-8 and a molecular weight of 128.17 . The IUPAC name for this compound is 1-(2-aminoethyl)-2-pyrrolidinone .
Molecular Structure Analysis
The molecular structure of 1-(2-Aminoethyl)Pyrrolidin-2-One Oxalate is represented by the linear formula C6H12N2O . The InChI code for this compound is 1S/C6H12N2O/c7-3-5-8-4-1-2-6(8)9/h1-5,7H2 .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Its structure, characterized by a five-membered ring, allows for efficient pharmacophore exploration due to sp3-hybridization, contributing to stereochemistry and increasing three-dimensional coverage through "pseudorotation." The review by Petri et al. (2021) discusses bioactive molecules with pyrrolidine rings and derivatives, examining their synthesis, structure-activity relationships, and the influence of steric factors on biological activity. It highlights how different stereoisomers and spatial orientations of substituents can significantly impact the biological profiles of drug candidates, underscoring the importance of stereochemistry in the design of pyrrolidine compounds with varied biological profiles (Petri et al., 2021).
Therapeutics for Primary Hyperoxaluria Type 1
Dejban and Lieske (2022) provide an update on emerging therapies for Primary Hyperoxaluria Type 1 (PH1), a rare genetic disorder causing hepatic overproduction of oxalate, leading to kidney disease and failure. The review focuses on RNA interference therapeutics targeting liver enzymes involved in oxalate production, particularly highlighting the efficacy of Lumasiran and Nedosiran in reducing urinary oxalate excretion in PH1. It also explores alternative approaches like stiripentol, lanthanum, and Oxalobacter formigenes, and mentions the potential of genetic editing tools like CRISPR/Cas9 as future PH1 therapeutics. The evolving landscape of treatments indicates a possibility to reduce the need for organ transplantation, thereby decreasing morbidity and mortality in PH1 patients (Dejban & Lieske, 2022).
Pyrroline-5-Carboxylate in Plant Defense
Qamar, Mysore, and Senthil-Kumar (2015) delve into the role of Pyrroline-5-carboxylate (P5C), an intermediate in proline biosynthesis and catabolism, in plant defense against pathogens. Their study indicates that P5C, especially synthesized in mitochondria, plays a crucial role in resistance (R)-gene-mediated and non-host resistance against pathogens. The review discusses how genes involved in P5C synthesis in mitochondria are implicated in the defense response of plants against bacterial pathogens. It suggests that changes in mitochondrial P5C synthesis or P5C levels per se can induce hypersensitive response (HR), a form of programmed cell death (PCD), in plants exposed to pathogens. The review also highlights the relationship between increased P5C levels, ROS production, and PCD, drawing parallels with apoptosis mechanisms in mammalian cells (Qamar et al., 2015).
Oxalate-Degrading Bacteria and Human Health
Karamad et al. (2022) explore the role of probiotic oxalate-degrading bacteria in human health, focusing on their significance in degrading oxalate, a toxin produced by many edible plants and as a terminal metabolite in mammalian liver. This review assesses the environmental factors affecting the efficacy of these bacteria concerning oxalate metabolism and discusses the mechanisms of oxalate catabolism by both obligate and facultative anaerobic oxalate-degrading bacteria. It suggests that single-species oxalate degradation may not significantly impact oxalate metabolism, especially in conditions with high oxalate intake. The study also considers the potential of these probiotics as therapeutic agents for individuals with hyperoxaluria, emphasizing their natural occurrence as oxalate-degrading agents in the human colon (Karamad et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2-amino alcohols, have been used in the synthesis of functionalized oxazolidines , which are important structural units of many biologically active compounds .
Mode of Action
It’s worth noting that similar compounds, such as 1,2-amino alcohols, have been involved in multicomponent reactions to synthesize functionalized oxazolidines . These reactions often involve metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Similar compounds, such as fluvoxamine maleate, a selective serotonin reuptake inhibitor (ssri) belonging to the distinct chemical series, the 2-aminoethyl oxime ethers of aralkylketones, have been studied extensively .
Result of Action
Similar compounds, such as 1-(2-aminoethyl) piperazine (aepz), have been identified as potential candidates for co2 capture solvents .
Action Environment
Similar compounds, such as 1-(2-aminoethyl) piperazine (aepz), have been studied for their kinetics of absorption of co2 in various environments .
Properties
IUPAC Name |
1-(2-aminoethyl)pyrrolidin-2-one;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.C2H2O4/c7-3-5-8-4-1-2-6(8)9;3-1(4)2(5)6/h1-5,7H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZKNKOTEWCTCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCN.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392113-56-2 |
Source
|
Record name | 1-(2-Aminoethyl)pyrrolidin-2-one oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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